![molecular formula C12H3Br3S3 B8223208 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B8223208.png)
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene
Overview
Description
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene is a useful research compound. Its molecular formula is C12H3Br3S3 and its molecular weight is 483.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Applications
A significant application of materials similar to 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene is in the field of photovoltaics. Keshtov et al. (2016) synthesized terpolymers containing benzothiadiazole and benzotrithiophene units, showing potential for efficient exciton dissociation in bulk heterojunction solar cells. Their research highlights the importance of molecular design in achieving high-performance solar cells (Keshtov et al., 2016).
Organic Semiconductors
Research by Nielsen et al. (2011) and Kashiki et al. (2011) demonstrates the utility of benzo[1,2-b:3,4-b':5,6-d'']trithiophenes in organic electronics, particularly as donor materials in donor-acceptor type copolymers for semiconductors. These studies highlight the material's potential in electronic applications due to its planar and electron-rich nature (Nielsen et al., 2011), (Kashiki et al., 2011).
Electrochromic Materials
Xu et al. (2018) explored the synthesis of polymers based on benzotrithiophene for use in electrochromic materials. Their findings suggest that these materials exhibit promising electrochromic performance, indicating potential applications in smart windows and displays (Xu et al., 2018).
Organic Field-Effect Transistors
Takimiya et al. (2004) synthesized 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including analogs of 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene, for use in organic semiconductors and field-effect transistors. Their research contributes to the development of high-performance semiconductors for electronic devices (Takimiya et al., 2004).
Charge Transfer in Organic Sensitizers
Jiang et al. (2013) studied the charge transfer in cross-conjugated isomers based on benzodithiophene, a compound structurally related to 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene. Their findings contribute to understanding charge transfer dynamics in organic photovoltaic materials (Jiang et al., 2013).
Efficient Solar Cells
Duan et al. (2016) demonstrated the use of benzo[1,2-b:4,5-b']dithiophene in the synthesis of semiconducting copolymers, achieving impressive power conversion efficiencies in organic solar cells. This research underscores the material's potential in enhancing solar cell performance (Duan et al., 2016).
Synthesis and NMR Study
Zhu-chai (2013) conducted a synthesis and multinuclear NMR study of a compound related to 2,5,8-Tribromobenzo[1,2-b:4,5-b']dithiophene. This research provides insights into the structural characteristics of these compounds, essential for their application in various fields (Zhu-chai, 2013).
properties
IUPAC Name |
4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br3S3/c13-7-1-4-10(16-7)5-2-9(15)18-12(5)6-3-8(14)17-11(4)6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGROIEURFZUIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=C(C=C(S3)Br)C4=C2C=C(S4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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